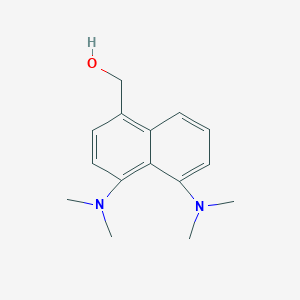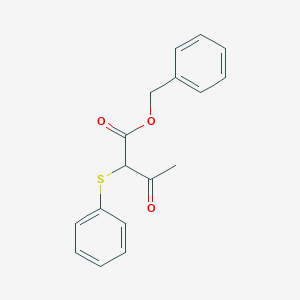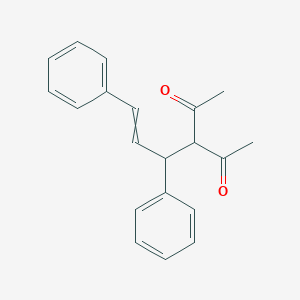![molecular formula C16H9N3O3S4 B14268045 3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 134961-34-5](/img/structure/B14268045.png)
3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a unique structure combining benzothiazole and thiazolidinone moieties
Méthodes De Préparation
The synthesis of 3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with 4-nitrobenzenethiol, followed by cyclization with a thiazolidinone derivative under specific conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and the use of catalysts.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one include other benzothiazole and thiazolidinone derivatives These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties
Propriétés
Numéro CAS |
134961-34-5 |
|---|---|
Formule moléculaire |
C16H9N3O3S4 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
3-[6-(4-nitrophenyl)sulfanyl-1,3-benzothiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9N3O3S4/c20-14-8-24-16(23)18(14)15-17-12-6-5-11(7-13(12)26-15)25-10-3-1-9(2-4-10)19(21)22/h1-7H,8H2 |
Clé InChI |
WMAAAHPDLHAXDI-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=S)S1)C2=NC3=C(S2)C=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


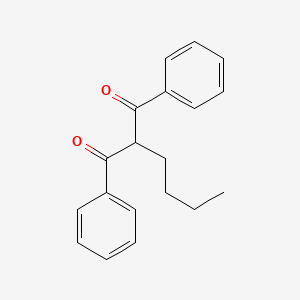

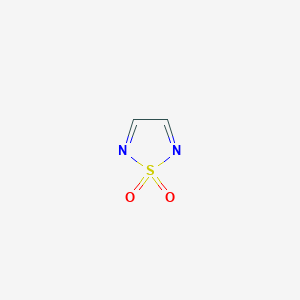
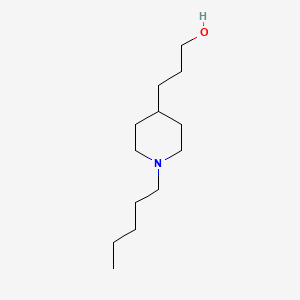
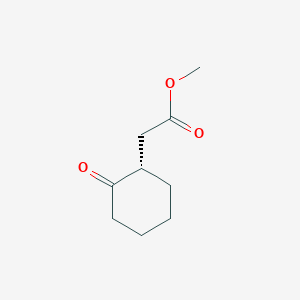
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
